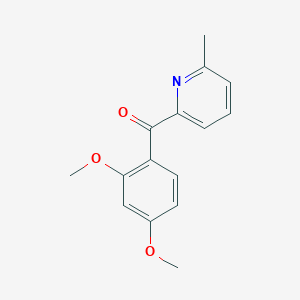

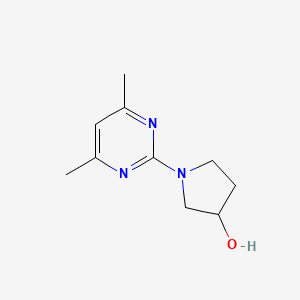

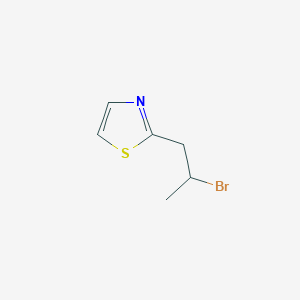

![molecular formula C14H13N3S2 B1454193 4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1219914-67-6](/img/structure/B1454193.png)

4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Overview

Description

“4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C14H13N3S2 . It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Molecular Structure Analysis

The thiazole ring is a five-membered ring containing two hetero atoms . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Scientific Research Applications

Synthesis Methods

Regioselective Oxidative C–H Functionalization : A study by Mariappan et al. (2016) describes the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via an oxidative C–S bond formation strategy. This method offers a metal-free approach, broad substrate scope, short reaction times, and simple product purification (Mariappan et al., 2016).

Microwave-Assisted Synthesis : Deau et al. (2014) report the synthesis of novel N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole derivatives, inspired by marine topsentines and nortopsentines, using a microwave-assisted approach (Deau et al., 2014).

Biological Applications

Inhibitor of Vascular Endothelial Growth Factor Receptor-2 : A study by Borzilleri et al. (2006) identified substituted benzamides, including those based on aminothiazole, as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Antimicrobial and Antitubercular Activities : Dave et al. (2007) synthesized compounds based on 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole and evaluated them for antimicrobial and antitubercular activities (Dave et al., 2007).

Material Science Applications

Corrosion Inhibitors : Jafari et al. (2019) investigated benzo[d]thiazol-2-amine derivatives as corrosion inhibitors for steel in acidic medium, finding that these compounds effectively inhibit corrosion through interaction with steel surfaces (Jafari et al., 2019).

Fluorescent Iron Ions(III) Probes : Wei (2012) designed and synthesized novel iron ion fluorescent probes based on benzo[d]thiazol-2-amine derivatives for selective recognition of iron ions (Wei, 2012).

Structural Studies

- Polymorph Characterization : Böck et al. (2020) described the polymorphic forms of related thiazole compounds and their crystal and molecular structures, highlighting the importance of intermolecular hydrogen bonding patterns in these compounds (Böck et al., 2020).

Catalytic Activity

- Catalytic Olefin Oxidation : Ghorbanloo et al. (2017) synthesized dioxidovanadium(V) complexes containing thiazol-hydrazone ligands and evaluated their efficiency as catalysts for olefin oxidation (Ghorbanloo et al., 2017).

Antimicrobial and Antioxidant Activities

- Triazole Derivatives Synthesis and Evaluation : Tay et al. (2022) synthesized and evaluated various thiazole-5-yl-triazole derivatives for antimicrobial and antioxidant activities, demonstrating the potential for application in medical and pharmaceutical research (Tay et al., 2022).

Safety and Hazards

Future Directions

The future directions for research on “4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Additionally, more studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name |

4-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S2/c1-18-11-5-2-6-12-13(11)17-14(19-12)16-9-10-4-3-7-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDPBGSBCMYNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

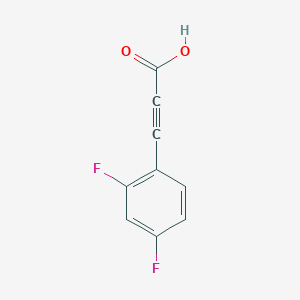

![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)

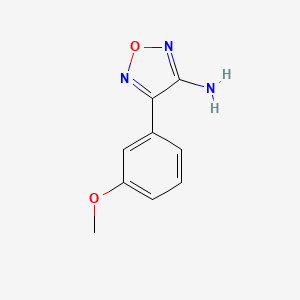

![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)

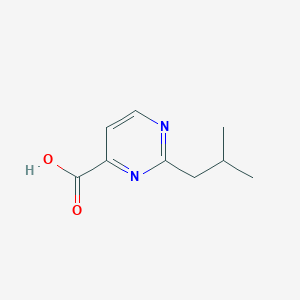

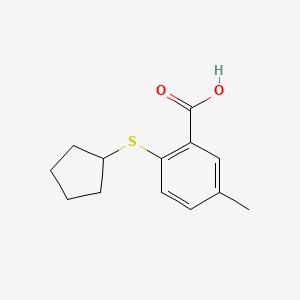

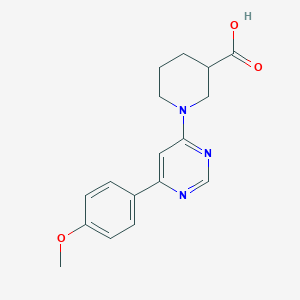

![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)